4-tert-butyl-1H-imidazole-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-tert-butyl-1H-imidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)6-4-9-7(5-11)10-6/h4-5H,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSVXEIIVDOIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(N1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways of 4 Tert Butyl 1h Imidazole 2 Carbaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde group in 4-tert-butyl-1H-imidazole-2-carbaldehyde is the focal point for numerous reactions, including nucleophilic additions, condensations, and reductions. These reactions are fundamental to its derivatization and the creation of more complex molecular architectures.
Nucleophilic Additions and Condensation Reactions
The electron-deficient carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles, initiating addition and condensation pathways.
The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by dehydration. nih.gov Schiff bases derived from imidazole-2-carboxaldehyde and its derivatives are significant in coordination chemistry as they can act as versatile ligands for various metal ions. nih.govderpharmachemica.com The formation of the azomethine group (-C=N-) is a key characteristic of this reaction. ajol.info
The synthesis of Schiff base ligands from imidazole-2-carboxaldehyde and amino acids like L-phenylalanine has been reported, highlighting the utility of this reaction in creating biologically relevant molecules. derpharmachemica.comresearchgate.net These reactions are often carried out in solvents like methanol (B129727) and may be facilitated by a base. derpharmachemica.com The resulting Schiff base ligands can then be used to synthesize metal complexes with potential applications in various fields. derpharmachemica.comresearchgate.netresearchgate.net Mechanistic insights suggest that these reactions proceed through the formation of a hemiaminal intermediate, which then eliminates water to form the stable imine. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Key Feature |
| This compound | Primary Amine | Schiff Base (Imine) | Formation of Azomethine (-C=N-) group |
| Imidazole-2-carboxaldehyde | L-phenylalanine | Schiff Base Ligand | Potential for metal coordination |
The Wittig reaction provides a powerful method for converting the aldehyde group of this compound into an alkene. masterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile and attacks the carbonyl carbon. masterorganicchemistry.comyoutube.com The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane, which then decomposes to form the alkene and a phosphine (B1218219) oxide, typically triphenylphosphine (B44618) oxide. organic-chemistry.org The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond. organic-chemistry.org
The stereochemistry of the resulting alkene can be influenced by the nature of the ylide. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org Variations of the Wittig reaction, such as the Horner-Wadsworth-Emmons reaction, can also be employed for olefination.
| Reaction Type | Reagent | Functional Group Transformation | Key Intermediate |
| Wittig Reaction | Phosphonium Ylide | Aldehyde to Alkene | Oxaphosphetane |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Aldehyde to Alkene | Betaine-like species |
Aldol Reactions: The this compound can participate as an electrophilic partner in Aldol reactions. In this type of reaction, it would react with an enolate ion generated from a ketone or another aldehyde. wikipedia.org The fundamental mechanism involves the nucleophilic attack of the enolate on the carbonyl carbon of the imidazole (B134444) aldehyde, leading to the formation of a β-hydroxy carbonyl compound. wikipedia.orgharvard.edu These reactions can be catalyzed by either acid or base. wikipedia.org The stereochemical outcome of the Aldol reaction can often be controlled, leading to either syn or anti diastereomers. harvard.edu Cross-aldol reactions, where two different carbonyl compounds are used, can sometimes lead to a mixture of products unless one of the partners, like this compound, cannot enolize. psu.edu
Mannich Reactions: The Mannich reaction is a three-component condensation involving an aldehyde (like this compound), a primary or secondary amine, and a compound with an active hydrogen (an enolizable carbonyl compound). orgsyn.orgnih.gov The reaction proceeds through the formation of an iminium ion from the aldehyde and the amine, which then reacts with the enol form of the active hydrogen compound. nih.gov This results in the formation of a β-amino carbonyl compound, known as a Mannich base. nih.gov The Mannich reaction is a powerful tool for introducing an aminoalkyl group into a molecule. nih.gov
| Reaction Type | Key Reactants | Product |
| Aldol Reaction | Enolate + this compound | β-Hydroxy Imidazole Derivative |
| Mannich Reaction | This compound + Amine + Enolizable Carbonyl | β-Amino Imidazole Derivative (Mannich Base) |
In aqueous solutions, aldehydes can exist in equilibrium with their corresponding geminal diols (hydrates). The position of this equilibrium is influenced by the electronic and steric properties of the substituents on the aldehyde. For this compound, the electron-withdrawing nature of the imidazole ring can influence the hydration equilibrium. Mechanistic studies of reactions involving imidazole aldehydes often utilize techniques like NMR spectroscopy to understand the reaction pathways and the stability of intermediates. Density functional theory (DFT) calculations can also provide valuable insights into the reaction mechanisms at a molecular level. researchgate.net
Reduction Reactions to Alcohols and Alkanes
The aldehyde group of this compound can be readily reduced to a primary alcohol or further to a methyl group (alkane).
Reduction to Alcohols: A common and mild reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). nih.gov This reagent selectively reduces aldehydes and ketones to their corresponding alcohols. The reaction typically involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, but it is less selective. Catalytic hydrogenation, using hydrogen gas and a metal catalyst like palladium, platinum, or nickel, is another effective method for this reduction.
Reduction to Alkanes: Complete reduction of the aldehyde to a methyl group can be achieved through several methods. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures, is a classic method. Another common procedure is the Clemmensen reduction, which utilizes amalgamated zinc and hydrochloric acid.
| Transformation | Reagent(s) | Product Functional Group |
| Aldehyde to Primary Alcohol | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄), H₂/Catalyst | Hydroxymethyl (-CH₂OH) |
| Aldehyde to Alkane | Hydrazine/KOH (Wolff-Kishner), Zn(Hg)/HCl (Clemmensen) | Methyl (-CH₃) |
Oxidation Reactions to Carboxylic Acids
The aldehyde group of this compound is susceptible to oxidation, a common transformation for aldehydes, yielding the corresponding carboxylic acid, 4-tert-butyl-1H-imidazole-2-carboxylic acid. This conversion is a fundamental reaction in organic synthesis, providing access to a key derivative for further functionalization, such as ester or amide formation.
A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups. Mild oxidizing agents are generally preferred to avoid over-oxidation or unwanted side reactions on the imidazole ring.
Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion:
| Oxidizing Agent | Typical Conditions | Notes |
| Sodium chlorite (B76162) (NaClO₂) | In the presence of a chlorine scavenger (e.g., 2-methyl-2-butene) and a phosphate (B84403) buffer. | Known as the Pinnick oxidation, it is highly selective for aldehydes. researchgate.net |
| Potassium permanganate (B83412) (KMnO₄) | In a buffered solution (e.g., tert-butyl alcohol/aqueous NaH₂PO₄). | A strong oxidant that requires careful control of reaction conditions. |
| Hydrogen peroxide (H₂O₂) | Often used with a catalyst, such as a metal salt or in an ionic liquid. | A greener oxidizing agent, with water as the primary byproduct. |
| Copper(I) chloride (CuCl) / tert-butyl hydroperoxide | Aqueous tert-butyl hydroperoxide with catalytic CuCl in acetonitrile (B52724). | A mild and efficient system for the oxidation of various aldehydes. researchgate.net |
The resulting 4-tert-butyl-1H-imidazole-2-carboxylic acid is a valuable intermediate, for instance, in the synthesis of pharmacologically active compounds where the carboxylic acid moiety can serve as a handle for creating amide or ester linkages.
Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)
The aldehyde functionality, or derivatives thereof, can participate in cycloaddition reactions, a powerful class of reactions for the construction of cyclic compounds. ijrpc.com Of particular note are 1,3-dipolar cycloadditions, which involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. wikipedia.org While the aldehyde group itself is not a typical dipolarophile, it can be converted into a species that is.
For instance, the aldehyde can be transformed into an alkyne via reactions like the Corey-Fuchs or Seyferth-Gilbert homologation. This terminal alkyne can then act as a dipolarophile in 1,3-dipolar cycloadditions with various 1,3-dipoles, such as azides, nitrones, or nitrile oxides, to generate a range of five-membered heterocyclic rings attached to the imidazole core. youtube.com
Examples of 1,3-Dipolar Cycloaddition Reactions with an Alkyne-Derived Dipolarophile:
| 1,3-Dipole | Resulting Heterocycle |
| Azide (R-N₃) | 1,2,3-Triazole youtube.com |
| Nitrile Oxide (R-CNO) | Isoxazole youtube.com |
| Nitrone (R₂C=N⁺(R)-O⁻) | Isoxazolidine |
These cycloaddition strategies provide a modular approach to synthesizing complex, multi-heterocyclic systems based on the 4-tert-butyl-1H-imidazole scaffold. The reaction of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde has been explored as a synthon for creating fused ring heterocycles through intramolecular 1,3-dipolar cycloadditions. manipal.edu
Reactions Involving the Imidazole Heterocycle
The imidazole ring in this compound is an electron-rich aromatic system, making it amenable to various transformations, including electrophilic substitution and reactions at the nitrogen atoms.
Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
The imidazole ring can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The position of substitution is influenced by the existing substituents. The tert-butyl group at the C4 position is generally considered an ortho-, para-directing activator in electrophilic aromatic substitution on a benzene (B151609) ring due to inductive effects and hyperconjugation. stackexchange.comlibretexts.org In the context of the imidazole ring, its electronic and steric influence, along with the deactivating effect of the C2-carbaldehyde group, will direct incoming electrophiles.
Key electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., bromine, chlorine) onto the imidazole ring, typically at the C5 position.
Nitration: Introduction of a nitro group (-NO₂) using nitrating agents like nitric acid in the presence of sulfuric acid. masterorganicchemistry.com
The bulky tert-butyl group can sterically hinder attack at the adjacent C5 position to some extent, which may influence the regioselectivity of the substitution. libretexts.org
N-Alkylation and N-Arylation Strategies
The nitrogen atoms of the imidazole ring are nucleophilic and can be readily alkylated or arylated. beilstein-journals.orgorganic-chemistry.org For N-alkylation, a variety of alkylating agents such as alkyl halides or sulfates can be used in the presence of a base. The regioselectivity of N-alkylation (attack at N1 vs. N3) can be influenced by the nature of the substituent at C4, the alkylating agent, and the reaction conditions.
N-arylation introduces an aryl group onto one of the imidazole nitrogens. This can be achieved through several methods, including copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. organic-chemistry.orgrsc.orgnih.gov
Common N-Arylation Methods for Imidazoles:
| Method | Arylating Agent | Catalyst System |
| Ullmann Condensation | Aryl halide | Copper catalyst |
| Buchwald-Hartwig Amination | Aryl halide | Palladium catalyst with a suitable ligand |
| Chan-Lam Coupling | Arylboronic acid | Copper catalyst |
These N-functionalization strategies are crucial for modifying the electronic properties and steric profile of the imidazole core, which is often a key step in the synthesis of biologically active molecules.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck) at Imidazole Ring Positions
To perform transition metal-catalyzed coupling reactions at the carbon atoms of the imidazole ring, a leaving group, typically a halogen, is first introduced. For instance, after halogenation of the C5 position, the resulting 5-halo-4-tert-butyl-1H-imidazole-2-carbaldehyde can serve as a substrate for various cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of the halo-imidazole with an organoboron reagent (e.g., a boronic acid or ester). nih.govacs.orgacs.orgsemanticscholar.org This is a highly versatile method for forming carbon-carbon bonds and attaching aryl or vinyl substituents to the imidazole ring. researchgate.net
Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of the halo-imidazole with an alkene to form a substituted alkene. rsc.orgmdpi.comacs.org This reaction is another powerful tool for C-C bond formation.
These coupling reactions significantly expand the synthetic utility of the this compound scaffold, allowing for the construction of highly functionalized and diverse molecular architectures.
Formation of Polycyclic and Fused Heterocyclic Systems
This compound is a valuable precursor for the synthesis of polycyclic and fused heterocyclic systems. nih.govacs.org The aldehyde and the N-H of the imidazole ring can participate in condensation reactions with bifunctional reagents to construct a new fused ring.
For example, reaction with 2-amino-pyridines or related amidines can lead to the formation of imidazo[1,2-a]pyridine-type structures through a Groebke–Blackburn–Bienaymé multicomponent reaction. acs.org Similarly, intramolecular cyclization strategies can be employed. For instance, if an appropriate functional group is introduced at the N1 position, it can be designed to react with the C2-aldehyde to form a fused ring system. An example from the literature shows that cyclization of 4-bromo-1-(3,4-dimethoxybenzyl)imidazole-2-carbaldehyde in trifluoroacetic acid yielded an imidazo[1,2-b]isoquinoline. psu.edu
The synthesis of imidazole-fused nitrogen-bridgehead heterocycles has also been achieved using enzymatic catalysis, highlighting the versatility of imidazole carbaldehydes in building complex molecular frameworks. rsc.org These fused heterocyclic systems are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of 4-tert-butyl-1H-imidazole-2-carbaldehyde. Both ¹H and ¹³C NMR provide critical information regarding the molecule's conformation and the potential for tautomerism inherent to the imidazole (B134444) ring.
Imidazole derivatives can exist in a tautomeric equilibrium between the 1H and 3H forms. This exchange process can influence the chemical shifts of the imidazole ring carbons, particularly C4 and C5. researchgate.net In solution, a rapid tautomeric equilibrium on the NMR timescale would result in an averaged signal for the C4 and C5 carbons. researchgate.net The difference in the ¹³C NMR chemical shifts for these carbons (δC4 - δC5) can be a diagnostic indicator of the predominant tautomer in a given solvent environment. nih.gov For instance, studies on related imidazole systems have used ¹³C NMR in various deuterated solvents like DMSO-d₆, acetone-d₆, and CDCl₃ to investigate the influence of the solvent on this tautomeric equilibrium. researchgate.netginapsgroup.com
The conformation of the molecule, specifically the orientation of the aldehyde group relative to the imidazole ring, can be investigated using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy. NOE correlations can reveal through-space proximity between protons on the aldehyde group and the imidazole ring, helping to establish the preferred rotational conformer.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| CHO | ¹H | 9.5 - 10.0 | Singlet | Deshielded proton of the aldehyde group. |
| H5 | ¹H | 7.0 - 7.5 | Singlet | Imidazole ring proton. |
| NH | ¹H | 10.0 - 13.0 | Broad Singlet | Exchangeable proton, position and intensity are solvent-dependent. |
| C(CH₃)₃ | ¹H | 1.2 - 1.5 | Singlet | Protons of the tert-butyl group. |
| C=O | ¹³C | 180 - 190 | - | Carbonyl carbon of the aldehyde. |
| C2 | ¹³C | 145 - 155 | - | Imidazole ring carbon attached to the aldehyde. |
| C4 | ¹³C | 140 - 150 | - | Imidazole ring carbon attached to the tert-butyl group. |
| C5 | ¹³C | 115 - 125 | - | Imidazole ring carbon. |
| C (CH₃)₃ | ¹³C | 30 - 35 | - | Quaternary carbon of the tert-butyl group. |
| C(CH₃ )₃ | ¹³C | 28 - 32 | - | Methyl carbons of the tert-butyl group. |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
In the solid state, the imidazole ring is expected to be largely planar. The tert-butyl and carbaldehyde substituents would be positioned in the plane of the ring or slightly out of plane to minimize steric hindrance. A key feature in the crystal packing of such molecules is the formation of intermolecular hydrogen bonds. The N-H proton of the imidazole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the aldehyde group can act as an acceptor, leading to the formation of chains or more complex networks. In the analogue tert-butyl 4-formyl-1H-imidazole-1-carboxylate, weak intermolecular C—H⋯O hydrogen bonds link the molecules into chains. nih.gov
Table 2: Crystallographic Data for the Analogue Compound tert-Butyl 4-formyl-1H-imidazole-1-carboxylate nih.gov
| Parameter | Value |
| Chemical Formula | C₉H₁₂N₂O₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.972 (3) |
| b (Å) | 7.173 (7) |
| c (Å) | 12.164 (11) |
| α (°) | 79.630 (16) |
| β (°) | 86.620 (15) |
| γ (°) | 89.326 (15) |
| Volume (ų) | 511.7 (8) |
| Z | 2 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify functional groups and probe the molecular vibrations of this compound. The spectra are characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds.
Computational studies on related molecules like imidazole-2-carboxaldehyde have been used to simulate Raman spectra and assign vibrational modes. researchgate.net Experimental FT-IR and Raman spectra have been recorded for similar compounds such as 1-methyl-2-imidazolecarboxaldehyde, providing a basis for interpreting the spectrum of the title compound. researchgate.net
Key expected vibrational modes include:
N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the stretching of the imidazole N-H bond.
C-H Stretch: Bands around 3100 cm⁻¹ for the aromatic C-H on the imidazole ring, a sharp band around 2850 cm⁻¹ for the aldehyde C-H, and bands in the 2900-3000 cm⁻¹ region for the aliphatic C-H bonds of the tert-butyl group.
C=O Stretch: A strong, sharp absorption band typically in the range of 1670-1700 cm⁻¹ characteristic of an aromatic aldehyde carbonyl group.
C=N and C=C Stretches: Medium to strong bands in the 1450-1600 cm⁻¹ region due to the stretching vibrations of the imidazole ring.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (imidazole) | Stretch | 3200 - 3400 | Medium, Broad |
| C-H (aldehyde) | Stretch | ~2850 and ~2750 (doublet) | Weak to Medium |
| C-H (tert-butyl) | Stretch | 2900 - 3000 | Strong |
| C=O (aldehyde) | Stretch | 1670 - 1700 | Strong |
| C=N / C=C (ring) | Stretch | 1450 - 1600 | Medium to Strong |
| C-H (ring) | Bend (out-of-plane) | 800 - 900 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of the molecule upon ionization. The molecular formula of this compound is C₈H₁₂N₂O, giving it a molecular weight of 152.19 g/mol . The mass spectrum would show a molecular ion peak (M⁺˙) at m/z 152.
The fragmentation pattern is predictable based on the functional groups present. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (α-cleavage) to give an [M-1]⁺ peak and the loss of the formyl radical (CHO) to give an [M-29]⁺ peak. libretexts.orgmiamioh.edu The presence of the tert-butyl group introduces another characteristic fragmentation pathway: the loss of a methyl radical (CH₃) via cleavage of a C-C bond to form a stable tertiary carbocation, resulting in a prominent [M-15]⁺ peak. researchgate.net
Predicted fragmentation pathways:
Loss of a methyl radical: [C₈H₁₂N₂O]⁺˙ → [C₇H₉N₂O]⁺ + CH₃˙ (m/z 152 → m/z 137)
Loss of a hydrogen radical: [C₈H₁₂N₂O]⁺˙ → [C₈H₁₁N₂O]⁺ + H˙ (m/z 152 → m/z 151)
Loss of a formyl radical: [C₈H₁₂N₂O]⁺˙ → [C₇H₁₂N₂]⁺ + CHO˙ (m/z 152 → m/z 123)
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 152 | [C₈H₁₂N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 137 | [C₇H₉N₂O]⁺ | M - CH₃ (Loss of methyl from tert-butyl) |
| 123 | [C₇H₁₂N₂]⁺ | M - CHO (Loss of formyl radical) |
| 77 | [C₄H₅N₂]⁺ | Further fragmentation of the ring |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum arises from the absorption of UV or visible light, which promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The chromophore in this compound consists of the imidazole ring conjugated with the carbonyl group of the aldehyde. This conjugated system is responsible for its characteristic UV absorption.
Two primary types of electronic transitions are expected for this molecule:
π → π* transition: This transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital associated with the conjugated system. These transitions are typically high in energy and result in strong absorption bands at shorter wavelengths (e.g., 200-300 nm). libretexts.orglibretexts.org
n → π* transition: This involves the promotion of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen, to an antibonding π* orbital. libretexts.org These transitions are lower in energy than π → π* transitions, resulting in weaker absorption bands at longer wavelengths (e.g., >300 nm). youtube.com
The solvent can influence the position of these absorption bands. For n → π* transitions, increasing solvent polarity typically causes a hypsochromic (blue) shift to shorter wavelengths.
Table 5: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |
| π → π | HOMO (π) → LUMO (π) | 230 - 280 | High (>10,000) |
| n → π | HOMO (n) → LUMO (π) | 300 - 350 | Low (<1,000) |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and predict the equilibrium geometry of molecules. A common approach involves using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-31G, to perform geometry optimization. This process finds the lowest energy arrangement of atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles.
Table 1: Selected Experimental Geometric Parameters for the Related Compound tert-Butyl 4-formyl-1H-imidazole-1-carboxylate Disclaimer: The following data is for a structurally similar molecule and is presented for illustrative purposes to indicate the type of information obtained from geometry optimization studies.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| O1—C4 | 1.206 | C5-N1-C2 | 124.71 |
| N1—C2 | 1.301 | N1-C2-C3 | 110.28 |
| N2—C2 | 1.315 | C2-C3-N2 | 109.97 |
| C3—N2 | 1.501 | C3-N2-C5 | 132.98 |
| C3—C4 | 1.196 | N1-C5-N2 | 121.41 |
Source: Adapted from reference nih.gov
The geometry optimization of 4-tert-butyl-1H-imidazole-2-carbaldehyde would provide the precise bond lengths and angles for this specific molecule, allowing for a detailed analysis of its three-dimensional structure.
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling is instrumental in elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. This allows for the calculation of activation energies, which are vital for understanding reaction kinetics.
For this compound, such modeling could be applied to understand its reactivity in various chemical transformations. For instance, the reactions involving the aldehyde group or the imidazole (B134444) ring could be modeled to predict the most likely reaction pathways and the structures of the transition states. While specific studies on this molecule are not available, the general methodology would involve locating the transition state structures for proposed reaction steps and calculating the energy barriers to determine the feasibility of each pathway.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can accurately predict various spectroscopic parameters. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the isotropic shielding tensors, which are then converted into chemical shifts (δ) relative to a standard like tetramethylsilane (B1202638) (TMS). orientjchem.org These predictions are invaluable for assigning signals in experimental spectra.
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in the assignment of vibrational modes to specific bonds or functional groups within the molecule. For a related compound, 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, DFT calculations at the B3LYP/6-31G level were used to compute ¹H and ¹³C NMR chemical shifts. orientjchem.org
Table 2: Illustrative Predicted Spectroscopic Data Types Disclaimer: This table illustrates the type of data generated from spectroscopic predictions for imidazole derivatives and does not represent actual calculated values for this compound.
| Nucleus | Predicted Chemical Shift (ppm) | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|---|
| ¹H (aldehyde) | 9.5 - 10.5 | C=O stretch | 1680 - 1720 |
| ¹³C (aldehyde) | 180 - 190 | C-N stretch (ring) | 1300 - 1400 |
| ¹³C (tert-butyl quat.) | 30 - 40 | C-H stretch (tert-butyl) | 2900 - 3000 |
| ¹H (imidazole ring) | 7.0 - 8.0 | N-H bend (ring) | 1400 - 1500 |
Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO) for Reactivity Prediction
The reactivity of a molecule can be predicted by analyzing its electronic properties. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For imidazole derivatives, the nitrogen atoms of the ring are often regions of high electron density. orientjchem.org
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. In a study of 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, the HOMO was found to be concentrated around the sulfur atom and the imidazole ring. orientjchem.org
Table 3: Illustrative FMO Energy Data for an Imidazole Derivative Disclaimer: The following data is for a related imidazole derivative and is presented for illustrative purposes.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.61 |
| LUMO | -1.74 |
| HOMO-LUMO Gap | 3.87 |
Source: Adapted from reference orientjchem.org
Solvent Effects Modeling on Molecular Properties and Reactivity
Chemical reactions and molecular properties can be significantly influenced by the solvent. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. These models allow for the calculation of molecular properties and reaction energetics in different solvent environments, providing a more realistic picture of the molecule's behavior in solution. For instance, the stability of different tautomers or the activation energies of reactions can change dramatically with solvent polarity.
Applications As a Versatile Synthetic Building Block
Precursor in Complex Organic Molecule Synthesis
The unique combination of functional groups in 4-tert-butyl-1H-imidazole-2-carbaldehyde makes it an ideal building block for the synthesis of more elaborate molecular architectures. The aldehyde function is a gateway for numerous carbon-carbon and carbon-nitrogen bond-forming reactions, while the imidazole (B134444) core is a common feature in many biologically active compounds and functional materials.
Ligands for Coordination Chemistry and Catalysis
Imidazole derivatives are fundamental in the field of coordination chemistry, often mimicking the coordinating function of the histidine residue in metalloenzymes. nih.gov The aldehyde group of this compound is readily converted into a variety of coordinating moieties, most commonly through Schiff base condensation.
Reaction of the aldehyde with primary amines yields imine derivatives (Schiff bases), where both the imidazole nitrogen and the newly formed imine nitrogen can bind to a metal center. researchgate.netnih.gov These Schiff base ligands can act as bidentate donors, forming stable complexes with a range of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The general synthetic scheme for such a condensation is shown below:
Table 1: Examples of Metal Complexes with Imidazole-Derived Ligands and Their Applications
| Metal Ion | Ligand Type | Resulting Complex Geometry | Catalytic Application |
|---|---|---|---|
| Co(II), Ni(II) | Schiff Base | Octahedral | Oxidation Reactions |
| Cu(II) | Schiff Base | Distorted Octahedral | Oxidation Reactions |
| Zn(II) | Schiff Base | Tetrahedral | Not specified |
This table is illustrative of complexes derived from imidazole scaffolds and their demonstrated applications.
Intermediates for Advanced Heterocyclic Compounds
The reactivity of this compound extends to its use as an intermediate in the construction of more complex, often fused, heterocyclic systems. The aldehyde group can participate in a variety of cyclization and multicomponent reactions to build new rings onto the imidazole core.
Multicomponent reactions (MCRs) are highly efficient processes for generating molecular diversity and complexity in a single step. rug.nl Aldehydes are common components in MCRs, such as the Ugi and Passerini reactions, which are used to create peptide-like structures and other complex molecules. rug.nl The use of this compound in such reactions would incorporate the imidazole scaffold into larger, more diverse structures. For instance, it can be envisioned as a component in the synthesis of tetrasubstituted imidazoles or other elaborate systems. nih.gov
Furthermore, the aldehyde can be transformed into other functional groups that can then be used in subsequent synthetic steps. For example, reduction of the aldehyde yields a hydroxymethyl group, while oxidation produces a carboxylic acid. These new functional groups open up different pathways for derivatization and the synthesis of advanced heterocyclic structures, including those found in medicinally relevant compounds. bham.ac.uk
Scaffolds for Material Science Applications (e.g., Optoelectronic Materials)
Imidazole derivatives are increasingly being explored for their utility in materials science. The imidazole ring's aromatic nature and ability to participate in hydrogen bonding and π–π stacking interactions make it an excellent scaffold for building supramolecular assemblies and functional materials. nih.govresearchgate.net
A closely related compound, tert-Butyl 4-formyl-1H-imidazole-1-carboxylate, has been shown in crystallographic studies to form one-dimensional chain structures through hydrogen bonding. nih.govresearchgate.net These chains further assemble into tubular polymer-like structures via π–π interactions between neighboring imidazole rings. researchgate.net This self-assembly behavior is crucial for the bottom-up design of novel materials. The presence of the tert-butyl group can modulate the packing and intermolecular distances, thereby influencing the bulk properties of the material.
In the context of optoelectronics, imidazole-containing ligands have been used to create fluorescent metal complexes. nih.gov For example, zinc(II) complexes with imidazole-based ligands have been synthesized and shown to exhibit good thermal stability and fluorescence, making them candidates for applications in organic light-emitting diodes (OLEDs). nih.gov The electronic properties of such materials can be tuned by modifying the substituents on the imidazole ring, and the tert-butyl group in this compound would be expected to enhance solubility in organic solvents and influence the solid-state morphology, both of which are important factors for device fabrication.
Methodologies for Derivatization and Scaffold Diversity Generation
The generation of chemical libraries with high scaffold diversity is a central goal in drug discovery and chemical biology, as it increases the probability of finding molecules with desired biological activities. cam.ac.uknih.gov this compound is an excellent starting point for diversity-oriented synthesis (DOS) due to its multiple points for chemical modification.
The primary site for derivatization is the aldehyde group. A vast array of chemical transformations can be applied to this functional group to generate a library of related compounds with diverse functionalities.
Table 2: Derivatization Reactions of the Aldehyde Group
| Reaction Type | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Reductive Amination | Amine, NaBH₄ or H₂/Pd | Secondary or Tertiary Amine |
| Wittig Reaction | Phosphonium (B103445) Ylide | Alkene |
| Grignard Reaction | Organomagnesium Halide (R-MgX) | Secondary Alcohol |
| Condensation | Active Methylene Compound | α,β-Unsaturated Carbonyl |
| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid |
Beyond the aldehyde, the imidazole ring itself offers further opportunities for derivatization. The nitrogen atom at the 1-position (N1) can be alkylated or acylated after deprotonation, introducing another layer of diversity. This systematic modification of both the aldehyde and the imidazole ring allows for the exploration of a large chemical space around the core 4-tert-butyl-imidazole scaffold. wiley-vch.de This approach enables the generation of libraries where substituents are varied in a controlled manner to study structure-activity relationships or to develop molecules with optimized physical or biological properties.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques (e.g., HPLC, GC) for Purity and Separation
Chromatographic methods are fundamental for assessing the purity of 4-tert-butyl-1H-imidazole-2-carbaldehyde and for its separation from related impurities or reactants. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.
While specific HPLC methods for this compound are not extensively documented in publicly available literature, suitable methods can be derived from established procedures for other imidazole (B134444) derivatives. nih.govnih.gov For instance, a reverse-phase HPLC method is a logical approach. A C8 or C18 column could be effective, with a mobile phase consisting of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, such as potassium phosphate (B84403), adjusted to an acidic pH. nih.govnih.gov The UV detector would likely be set around the λmax of the compound, which is expected to be in the 280-300 nm range, similar to other imidazole-2-carbaldehydes. mdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to ensure the separation of compounds with a range of polarities.
Gas chromatography can also be a viable technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. A capillary column with a polar stationary phase would be appropriate for separating the analyte from potential impurities. However, for some imidazole compounds, derivatization may be required to improve volatility and chromatographic performance. researchgate.netmdpi.com
Table 1: Illustrative HPLC Parameters for Analysis of Imidazole Derivatives
| Parameter | Setting 1 | Setting 2 |
|---|---|---|
| Column | Thermo Scientific® BDS Hypersil C8 | Acquity UPLC BEH HILIC |
| Mobile Phase | Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.20 | Acetonitrile: 5 mmol/L Ammonium (B1175870) Formate (80:20, v/v) |
| Flow Rate | 1.00 mL/min | 0.5 mL/min |
| Detection | UV at 300 nm | Diode-Array Detector at 215 nm |
| Reference | nih.gov | researchgate.net |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Trace Analysis and Metabolite Identification
For the detection of trace amounts of this compound and the identification of its potential metabolites, the coupling of chromatographic techniques with mass spectrometry (MS) is indispensable.
Liquid Chromatography-Mass Spectrometry (LC-MS) offers high sensitivity and selectivity. An LC method similar to the one described for HPLC can be used, but with a volatile mobile phase modifier, such as formic acid or ammonium formate, to ensure compatibility with the mass spectrometer. wiley.com Electrospray ionization (ESI) would be a suitable ionization technique, likely operating in positive ion mode to protonate the imidazole ring. Tandem mass spectrometry (MS/MS) can be employed for structural confirmation and for developing highly selective quantitative methods using multiple reaction monitoring (MRM). researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for the analysis of volatile metabolites. gdut.edu.cnscispace.com The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group and the formyl group. researchgate.net This fragmentation data is invaluable for structural elucidation. Derivatization may be employed to enhance the chromatographic properties and to produce characteristic mass spectra for certain metabolites. mdpi.comgdut.edu.cn
Table 2: Mass Spectrometry Parameters for Analysis of Imidazole-like Compounds
| Technique | Ionization Mode | Key Parameters | Application | Reference |
|---|---|---|---|---|
| LC-MS/MS | Heated Electrospray Ionization (HESI) | MRM transitions for specific analytes | Quantification of imidazole derivatives in complex matrices | researchgate.net |
| GC-MS | Electron Ionization (EI) | Qualitative and quantitative ions for each compound | Detection of various imidazole-like compounds | gdut.edu.cn |
Spectrophotometric Methods (e.g., UV-Vis) for Concentration Determination
UV-Visible spectrophotometry is a straightforward and cost-effective method for determining the concentration of this compound in solution, provided that it is the only absorbing species in the relevant wavelength range.
The UV-Vis spectrum of imidazole-2-carbaldehyde exhibits a strong absorption peak around 280-287 nm. mdpi.comwalisongo.ac.id The presence of a 4-methyl substituent can cause a slight red-shift in this peak. mdpi.com It is therefore anticipated that this compound will have a maximum absorbance (λmax) in a similar region. The tert-butyl group, being an alkyl group, is not expected to significantly alter the position of the main absorption band, although minor shifts are possible.
To determine the concentration of a pure sample in a non-absorbing solvent, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. It is important to note that impurities in the sample or the solvent can interfere with the measurement. wikipedia.orgblogspot.com
Table 3: UV-Vis Absorption Data for Related Imidazole Aldehydes
| Compound | Solvent | λmax 1 | λmax 2 | Reference |
|---|---|---|---|---|
| Imidazole-2-carbaldehyde | 2% Methanol/Water | 215 nm | 280 nm | mdpi.com |
| 4-Methyl-imidazole-2-carbaldehyde | 2% Methanol/Water | 217 nm | 282 nm | mdpi.com |
| Imidazole-2-carboxaldehyde | Aqueous | 212 nm (diol) | 287 nm (aldehyde) | walisongo.ac.id |
Future Research Directions and Challenges
Development of Novel and More Efficient Synthetic Pathways
The current synthetic routes to 4-tert-butyl-1H-imidazole-2-carbaldehyde and its derivatives often suffer from limitations such as harsh reaction conditions, low yields, and the use of hazardous reagents. Future research will need to focus on developing more efficient, sustainable, and scalable synthetic methodologies.
Key Research Areas:
Green Chemistry Approaches: The use of environmentally benign solvents, such as water or ionic liquids, and the development of catalyst-free or biocatalytic methods are crucial for making the synthesis of imidazole (B134444) derivatives more sustainable. tandfonline.comnih.govresearchgate.netresearchgate.net Natural acids, like citric acid found in lemon juice, have been explored as catalysts for the synthesis of related triaryl-1H-imidazoles, offering a green and cost-effective alternative. researchgate.net The application of such principles to the synthesis of this compound could significantly reduce its environmental impact.
Catalytic C-H Formylation: Direct C-H formylation of the imidazole ring at the C2 position presents a highly atom-economical approach. Research into transition-metal-catalyzed methods, particularly with earth-abundant metals like copper, could lead to more direct and efficient syntheses. semanticscholar.org For instance, copper-catalyzed C-H arylation and alkenylation of imidazoles have been successfully demonstrated, suggesting the potential for similar C-H formylation strategies. elsevierpure.comnih.govrsc.org
Flow Chemistry and Microreactor Technology: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved reaction control, enhanced safety, and easier scalability. acs.orgresearchgate.net The application of flow chemistry to the synthesis of this compound could enable a more efficient and reproducible production of this key intermediate. nih.govacs.org
Multicomponent Reactions (MCRs): MCRs provide a powerful tool for the rapid construction of complex molecules from simple starting materials in a single step. nih.govnih.gov Developing novel MCRs that incorporate a tert-butyl group and an aldehyde function at the desired positions on the imidazole ring would be a significant advancement in the efficient synthesis of diverse imidazole libraries. capes.gov.brresearchgate.net
| Synthetic Approach | Potential Advantages | Key Challenges |
| Green Chemistry | Reduced environmental impact, lower cost, increased safety. | Catalyst stability and reusability, reaction efficiency in green solvents. |
| Catalytic C-H Formylation | High atom economy, direct functionalization. | Regioselectivity, catalyst poisoning, functional group tolerance. |
| Flow Chemistry | Enhanced control and safety, scalability, reproducibility. | Reactor fouling, catalyst leaching, initial setup cost. |
| Multicomponent Reactions | High efficiency, molecular diversity, operational simplicity. | Identification of suitable reaction components, control of regioselectivity. |
Exploration of Undiscovered Reactivity Patterns
The interplay of the electron-rich imidazole ring, the electron-withdrawing aldehyde group, and the sterically demanding tert-butyl group in this compound suggests a rich and underexplored reactivity profile.
Future research should focus on:
Cycloaddition Reactions: The imidazole core can participate in various cycloaddition reactions. Investigating the [3+2] cycloaddition potential of this compound with different dipolarophiles could lead to the synthesis of novel fused heterocyclic systems with interesting biological properties. acs.orgacs.orgdocumentsdelivered.com
Cross-Coupling Reactions: While C-H arylation of imidazoles has been explored, the specific application to this compound remains an area for development. Nickel-catalyzed cross-coupling reactions, for instance, have shown promise for the C-H arylation and alkenylation of imidazoles and could be adapted for this specific substrate. elsevierpure.comnih.govrsc.orgresearchgate.net
Reactions of the Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations. Exploring its reactivity in the context of the substituted imidazole ring could lead to the discovery of novel reaction pathways and the synthesis of a diverse array of derivatives.
Advanced Computational Studies for Rational Design
Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, thereby guiding the rational design of new synthetic routes and novel compounds.
Key areas for computational investigation include:
Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this compound. mdpi.com This understanding can aid in the design of more efficient catalysts and the prediction of unexplored reactivity patterns.
Molecular Docking and QSAR: For applications in drug discovery, molecular docking simulations can predict the binding affinity of this compound derivatives to biological targets. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can further guide the design of analogs with improved biological activity. mdpi.com
Prediction of ADMET Properties: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development. nih.gov Computational screening of virtual libraries of this compound derivatives can help prioritize candidates with favorable pharmacokinetic profiles. nih.gov
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Elucidating electronic structure, predicting reactivity, and modeling reaction mechanisms. |
| Molecular Docking | Predicting binding modes and affinities to biological targets for drug design. |
| QSAR | Establishing relationships between chemical structure and biological activity to guide lead optimization. |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity properties of potential drug candidates. |
Integration into Automated Synthesis Platforms
The increasing sophistication of robotics and artificial intelligence is revolutionizing chemical synthesis. Integrating the synthesis of this compound and its derivatives into automated platforms is a key challenge for the future.
Future directions in this area include:
High-Throughput Synthesis: Automated platforms can be used for the high-throughput synthesis of libraries of imidazole derivatives for screening in drug discovery and materials science. capes.gov.brresearchgate.net
AI-Driven Reaction Optimization: Artificial intelligence and machine learning algorithms can be employed to optimize reaction conditions for the synthesis of this compound, leading to higher yields and purity. ionicfirebaseapp.com
Robotic Platforms for Complex Syntheses: The development of robotic systems capable of performing multi-step syntheses will be crucial for the automated production of complex molecules derived from this compound. ionicfirebaseapp.comresearchgate.netnih.govarxiv.org
The continued exploration of novel synthetic methods, a deeper understanding of its reactivity, the application of predictive computational tools, and the integration into automated workflows will be essential to unlock the full potential of this compound as a valuable chemical entity.
Q & A
Q. What are the optimal synthetic routes for 4-tert-butyl-1H-imidazole-2-carbaldehyde in academic laboratories?
The synthesis typically involves functionalizing the imidazole core with a tert-butyl group at the 4-position and a formyl group at the 2-position. A modified approach from analogous imidazole carbaldehyde syntheses (e.g., 1H-benzo[d]imidazole-2-carbaldehyde) uses Mn(IV) oxide in dichloromethane under reflux, yielding ~85% purity after chromatographic purification . Key steps include:
- Aldehyde introduction : Oxidative dehydrogenation of alcohol precursors using Ru-based catalysts (e.g., [Ru(2,6-bis[pyridinyl]imidazole)] complexes) under mild conditions (50°C, 5.5 hours) .
- Substituent compatibility : Ensure tert-butyl groups are introduced via SN2 alkylation or Friedel-Crafts alkylation before formylation to avoid steric hindrance .
Q. How can researchers characterize the electronic effects of the tert-butyl and formyl groups on the imidazole ring?
Use computational methods (DFT) to map electron density distribution and experimental techniques:
- NMR spectroscopy : Compare chemical shifts of imidazole protons (e.g., downfield shifts in NMR due to electron-withdrawing formyl groups) .
- IR spectroscopy : Stretching frequencies of C=O (~1700 cm) and C-N (~1600 cm) bonds confirm substituent effects .
- X-ray crystallography : Resolve bond lengths and angles to assess conjugation disruption by the bulky tert-butyl group .
Q. What purification strategies are effective for isolating 4-tert-butyl-1H-imidazole-2-carbaldehyde?
- Recrystallization : Use ethyl acetate/hexane mixtures for high-purity crystals, leveraging differences in solubility between aldehyde and byproducts .
- Flash chromatography : Optimize solvent gradients (e.g., 5–20% EtOAc in hexane) to separate polar aldehydes from nonpolar impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for imidazole-2-carbaldehyde derivatives?
Discrepancies often arise from assay conditions or substituent stereoelectronic effects. Mitigate via:
- Standardized bioassays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing tert-butyl with methyl or phenyl) to isolate contributions to activity .
- Data normalization : Report IC values relative to positive controls (e.g., doxorubicin) to enable cross-study comparisons .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic additions?
The electron-deficient formyl group undergoes nucleophilic attack (e.g., Grignard reagents), while the tert-butyl group sterically shields the 4-position. Key observations:
Q. How can hydrogen-bonding patterns in crystalline derivatives inform solid-state applications?
Analyze single-crystal X-ray data to identify intermolecular interactions:
- Graph-set analysis : Classify hydrogen bonds (e.g., N–H···O=C motifs) to predict packing efficiency and stability .
- Thermogravimetric analysis (TGA) : Correlate H-bond strength with decomposition temperatures (e.g., stronger H-bonds increase melting points) .
Methodological Considerations
Q. What strategies optimize yields in multi-step syntheses of 4-tert-butyl-1H-imidazole-2-carbaldehyde?
- Stepwise protection/deprotection : Use Boc groups to temporarily protect reactive sites during formylation .
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C for hydrogenolysis) to minimize side reactions .
- In-situ monitoring : Employ LC-MS or NMR to track intermediate formation and adjust reaction times .
Q. How do researchers validate the purity of intermediates in complex synthetic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
